Cerulenin

Content Navigation

CAS Number

Product Name

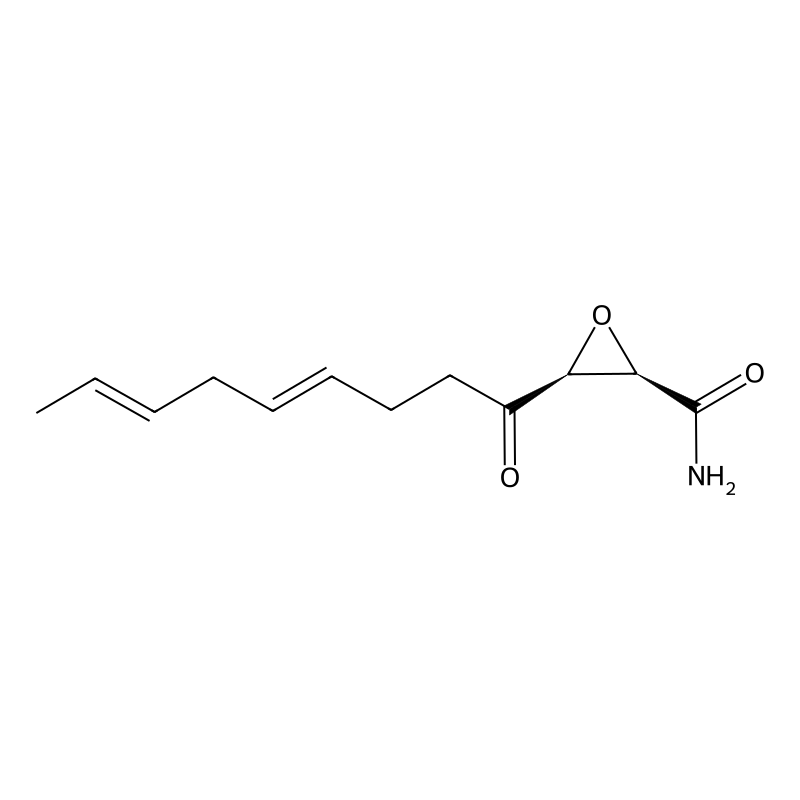

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cerulenin is a naturally occurring antifungal antibiotic and a benchmark irreversible inhibitor of fatty acid synthase (FASN). Characterized by its highly reactive epoxide moiety, it covalently binds to the active-site cysteine of the FASN β-ketoacyl synthase (KS) domain. In procurement and laboratory workflows, Cerulenin is prioritized as a highly specific biochemical tool for lipid metabolism and oncology research. Due to the inherent reactivity of its epoxide group, the compound requires strict cold-chain logistics (typically -20°C) and fresh preparation in aqueous buffers to maintain its structural integrity and ensure assay reproducibility [1].

Substituting Cerulenin with synthetic FASN inhibitors like C75 or upstream acetyl-CoA carboxylase (ACC) inhibitors like TOFA fundamentally alters metabolic assay outcomes. While C75 was engineered to replace Cerulenin's reactive epoxide with a more chemically stable α-methylene-γ-butyrolactone, this structural change introduces severe off-target effects. Specifically, C75 acts as a potent activator of carnitine palmitoyltransferase-1 (CPT-1), artificially stimulating fatty acid oxidation (FAO) [1]. Furthermore, whereas Cerulenin strictly isolates the KS domain, C75 indiscriminately inactivates multiple FASN domains [2]. For researchers requiring isolated de novo lipogenesis inhibition without confounding mitochondrial FAO activation, Cerulenin remains the indispensable, non-substitutable reagent.

References

- [1] Wu, M., et al. "Antidiabetic and antisteatotic effects of the selective fatty acid synthase (FAS) inhibitor platensimycin in mouse models of diabetes." Proceedings of the National Academy of Sciences 108.13 (2011): 5390-5395.

- [2] Sadowski, M. C., et al. "The fatty acid synthase inhibitor triclosan: repurposing an antimicrobial agent for targeting prostate cancer." Oncotarget 5.19 (2014): 9362.

Off-Target CPT-1 Activation and Fatty Acid Oxidation Control

A critical differentiator in lipid metabolism assays is the impact of the inhibitor on fatty acid oxidation (FAO). In primary rat hepatocyte models, Cerulenin acts as a true FASN inhibitor, reducing FAO by 18%. In direct contrast, the synthetic analog C75 increases FAO by 56% due to its off-target activation of CPT-1 [1]. This profound divergence means that C75 cannot be used as a direct substitute for Cerulenin in metabolic flux studies where baseline mitochondrial oxidation rates must be preserved.

| Evidence Dimension | Effect on Fatty Acid Oxidation (FAO) in primary hepatocytes |

| Target Compound Data | Cerulenin inhibits FAO by 18% |

| Comparator Or Baseline | C75 increases FAO by 56% |

| Quantified Difference | 74% absolute directional divergence in FAO response |

| Conditions | Primary rat hepatocytes, 10-100 μM inhibitor concentrations |

Buyers sourcing inhibitors for metabolic flux assays must select Cerulenin to avoid drug-induced CPT-1 activation and artificial FAO stimulation.

FASN Domain Binding Specificity

Cerulenin's molecular architecture, specifically its reactive epoxide group, allows it to selectively and irreversibly inactivate only the β-ketoacyl synthase (KS) partial activity of FASN by forming a covalent adduct with the active-site cysteine. The synthetic comparator C75, lacking this epoxide, exhibits a broader and less specific inactivation profile, simultaneously targeting the KS, enoyl reductase, and thioesterase domains of the enzyme[1].

| Evidence Dimension | FASN partial activity inactivation |

| Target Compound Data | Cerulenin selectively inactivates 1 domain (KS) |

| Comparator Or Baseline | C75 inactivates 3 domains (KS, enoyl reductase, thioesterase) |

| Quantified Difference | Complete isolation of KS domain vs. multi-domain interference |

| Conditions | Purified mammalian FASN kinetic assays |

Procurement for structural biology or domain-specific biochemical probing requires Cerulenin's exact single-domain targeting capabilities.

Upstream vs. Downstream Lipid Synthesis Inhibition

When comparing Cerulenin to upstream inhibitors like TOFA (an ACC inhibitor), the site of action dictates the procurement choice. While TOFA demonstrates a highly potent inhibition of fatty acid synthesis (e.g., 5.1-fold inhibition under normoxia compared to Cerulenin's 1.7-fold at standard assay concentrations), TOFA halts the pathway at the malonyl-CoA production stage [1]. Cerulenin specifically arrests the FASN complex itself, leading to an accumulation of malonyl-CoA, which acts as a critical secondary signaling molecule in cellular apoptosis models[2].

| Evidence Dimension | Site of lipid synthesis inhibition and malonyl-CoA flux |

| Target Compound Data | Cerulenin inhibits FASN (induces malonyl-CoA accumulation) |

| Comparator Or Baseline | TOFA inhibits ACC (depletes malonyl-CoA) |

| Quantified Difference | Opposing effects on intracellular malonyl-CoA pools |

| Conditions | In vitro lipid synthesis and apoptosis assays |

Researchers studying malonyl-CoA-mediated apoptosis or downstream FASN kinetics must procure Cerulenin, as upstream ACC inhibitors eliminate the necessary substrate pool.

FASN KS-Domain Structural Probing and Covalent Labeling

Because Cerulenin utilizes its epoxide moiety to form a highly specific covalent adduct with the active-site cysteine of the β-ketoacyl synthase domain, it is the premier choice for structural biology studies and active-site labeling of FASN. Unlike C75, which affects multiple domains, Cerulenin provides the precise domain isolation required for X-ray crystallography and cryo-EM baseline mapping [1].

Unconfounded Metabolic Flux and Lipid Oxidation Assays

In cellular metabolism studies where researchers must inhibit de novo lipogenesis without artificially stimulating mitochondrial fatty acid oxidation, Cerulenin is the required procurement selection. Its lack of CPT-1 activation ensures that FAO rates remain unconfounded, a critical requirement that synthetic analogs like C75 fail to meet [2].

Malonyl-CoA Accumulation and Apoptosis Modeling

Cerulenin is strategically utilized in oncology research to model the apoptotic effects of malonyl-CoA accumulation. By blocking FASN downstream of acetyl-CoA carboxylase, Cerulenin forces a buildup of malonyl-CoA, triggering specific apoptotic pathways. Upstream inhibitors like TOFA cannot be used for this application as they deplete the malonyl-CoA pool [3].

References

- [1] Kuhajda, F. P., et al. "Synthesis and antitumor activity of an inhibitor of fatty acid synthase." Proceedings of the National Academy of Sciences 97.7 (2000): 3450-3454.

- [2] Wu, M., et al. "Antidiabetic and antisteatotic effects of the selective fatty acid synthase (FAS) inhibitor platensimycin in mouse models of diabetes." Proceedings of the National Academy of Sciences 108.13 (2011): 5390-5395.

- [3] Pandey, P. R., et al. "Natural fatty acid synthase inhibitors as potent therapeutic agents for cancers: A review." Journal of Enzyme Inhibition and Medicinal Chemistry 31.2 (2016): 1-10.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Zheng B, Zhu S, Wu X. Clickable analogue of cerulenin as chemical probe to

3: Trajtenberg F, Altabe S, Larrieux N, Ficarra F, de Mendoza D, Buschiazzo A,

4: Porrini L, Cybulski LE, Altabe SG, Mansilla MC, de Mendoza D. Cerulenin

5: Cheng G, Palanisamy AP, Evans ZP, Sutter AG, Jin L, Singh I, May H, Schmidt

6: Dridi S, Decuypere E, Buyse J. Cerulenin upregulates heat shock protein-70

7: Shiragami R, Murata S, Kosugi C, Tezuka T, Yamazaki M, Hirano A, Yoshimura Y,

8: Tapia V E, Anschau A, Coradini AL, T Franco T, Deckmann AC. Optimization of

9: Banaś W, Furmanek T, Banaś A. Effect of haloxyfop and cerulenin on de novo

10: Jeong NY, Lee JS, Yoo KS, Oh S, Choe E, Lee HJ, Park BS, Choi YH, Yoo YH.

11: Nguyen LN, Nosanchuk JD. The inhibitory effect of cerulenin to yeasts is

12: Jeong NY, Yoo YH. Cerulenin-induced apoptosis is mediated by disrupting the

13: Liu ZL, Wang G, Shu Y, Zou PA, Zhou Y, Yin QS. Enhanced antitumor activity of

14: Mao L, Inoue K, Tao Y, Montelione GT, McDermott AE, Inouye M. Suppression of

15: Murata S, Yanagisawa K, Fukunaga K, Oda T, Kobayashi A, Sasaki R, Ohkohchi N.

16: Fu DH, Liu ZL, Liu JS, Luo Y, Shu Y, Huang SH, Han ZM. Transepithelial

17: Diwischek F, Morschhäuser J, Holzgrabe U. Cerulenin analogues as inhibitors

18: Van Bogaert IN, Develter D, Soetaert W, Vandamme EJ. Cerulenin inhibits de

19: Geerts D, Wallick CJ, Koomoa DL, Koster J, Versteeg R, Go RC, Bachmann AS.

20: Ho TS, Ho YP, Wong WY, Chi-Ming Chiu L, Wong YS, Eng-Choon Ooi V. Fatty acid

Explore Compound Types